EBV-EA Inhibition Potency: (24R)-Cycloart-25-ene-3β,24-diol vs. Cycloartenol, 24-Methylenecycloartanol, and Cycloartanol
In a head-to-head panel of 48 cycloartane‑type triterpenoids, (24R)-cycloart-25-ene-3β,24-diol (compound 9) inhibited TPA‑induced EBV‑EA activation with an IC₅₀ of 6.4 nM, placing it among the six most potent compounds in the study. This represents a 27 % improvement over cycloartenol (IC₅₀ 8.8 nM), a 27 % improvement over 24‑methylenecycloartanol (IC₅₀ 8.8 nM), and a 32 % improvement over cycloartanol (IC₅₀ 9.4 nM) [1]. The enhanced potency is attributed to the C‑24 hydroxyl group on the Δ²⁵ side chain, as compounds lacking this functionality consistently showed higher IC₅₀ values [1].
| Evidence Dimension | IC₅₀ for inhibition of TPA‑induced EBV‑EA activation in Raji cells |
|---|---|
| Target Compound Data | IC₅₀ = 6.4 nM ((24R)-cycloart-25-ene-3β,24-diol) |
| Comparator Or Baseline | Cycloartenol IC₅₀ 8.8 nM; 24‑Methylenecycloartanol IC₅₀ 8.8 nM; Cycloartanol IC₅₀ 9.4 nM; Reference curcumin IC₅₀ 10.2 nM |
| Quantified Difference | 6.4 nM vs. 8.8–9.4 nM (27–32 % lower IC₅₀); also 37 % lower than curcumin |
| Conditions | Raji cells; TPA (32 pM) induction; compound concentration range 0.32–320 nM; viability > 70 % at 320 nM for all compounds |
Why This Matters
The low‑nanomolar IC₅₀ and the clear advantage over the most abundant natural cycloartane analogs make this compound a more sensitive probe for anti‑tumor‑promoter screening and a higher‑value starting point for lead optimization.
- [1] Kikuchi T, Akihisa T, Tokuda H, Ukiya M, Watanabe K, Nishino H. Cancer chemopreventive effects of cycloartane-type and related triterpenoids in in vitro and in vivo models. J Nat Prod. 2007 Jun;70(6):918-22. doi:10.1021/np068044u. PMID:17503850. View Source
